Flurenol

Description

Structure

3D Structure

Properties

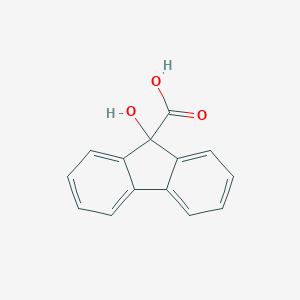

IUPAC Name |

9-hydroxyfluorene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAMYUGOODKVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075029 | |

| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-69-6 | |

| Record name | Flurenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurecol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-9-carboxylic acid, 9-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flurenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURECOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TKT65AM8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 9-Hydroxyfluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyfluorene, also known as 9-fluorenol, is an alcohol derivative of the polycyclic aromatic hydrocarbon fluorene. Structurally, it is characterized by a hydroxyl group located at the 9-position of the fluorene backbone, the bridging carbon between the two benzene rings. This key functional group significantly influences its chemical reactivity and biological activity, making it a compound of considerable interest in medicinal chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of 9-hydroxyfluorene, detailed experimental protocols for its key reactions, and visualizations of its chemical transformations and biological interactions.

Physical and Chemical Properties

9-Hydroxyfluorene is a white to off-white or grayish crystalline powder at room temperature. Its fundamental physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 9-Hydroxyfluorene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O | |

| Molecular Weight | 182.22 g/mol | |

| Appearance | White to grayish crystalline powder | |

| Melting Point | 153-154 °C | |

| Boiling Point | 367.5 ± 11.0 °C at 760 mmHg | |

| pKa | 13.34 ± 0.20 (Predicted) | |

| LogP | 2.51 |

Table 2: Solubility Profile of 9-Hydroxyfluorene

The solubility of 9-hydroxyfluorene is dictated by the interplay between its large, non-polar aromatic fluorene core and the polar hydroxyl group. The principle of "like dissolves like" generally governs its solubility in various solvents.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | |

| Methanol | Slightly soluble | |

| Chloroform | Slightly soluble | |

| Ethanol | Soluble | |

| Ether | Soluble | |

| Acetone | Soluble |

Spectral Data

The spectral characteristics of 9-hydroxyfluorene are crucial for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of 9-hydroxyfluorene displays a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Other notable absorptions include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹).

Chemical Reactivity and Key Reactions

The chemical behavior of 9-hydroxyfluorene is primarily governed by the reactivity of the hydroxyl group at the benzylic 9-position and the aromatic fluorene backbone.

Oxidation to 9-Fluorenone

9-Hydroxyfluorene can be readily oxidized to its corresponding ketone, 9-fluorenone. This is a common and synthetically useful transformation. Various oxidizing agents can be employed for this purpose.

Caption: Oxidation of 9-Hydroxyfluorene to 9-Fluorenone.

Esterification

The hydroxyl group of 9-hydroxyfluorene can undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides, typically in the presence of an acid catalyst. The Fischer-Speier esterification is a classic method for this transformation.

Caption: Esterification of 9-Hydroxyfluorene.

Experimental Protocols

Detailed methodologies for key experiments involving 9-hydroxyfluorene are provided below.

Synthesis of 9-Hydroxyfluorene by Reduction of 9-Fluorenone

This protocol describes the reduction of 9-fluorenone to 9-hydroxyfluorene using sodium borohydride.

Materials:

-

9-Fluorenone

-

Methanol (or Ethanol)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dilute Hydrochloric acid (HCl)

Procedure:

-

Dissolve 9-fluorenone in warm methanol in an Erlenmeyer flask.

-

In a separate container, prepare a solution of sodium borohydride in methanol.

-

Slowly add the sodium borohydride solution to the 9-fluorenone solution with stirring. The yellow color of the 9-fluorenone should fade.

-

After the addition is complete, continue stirring for approximately 20-30 minutes at room temperature to ensure the reaction goes to completion.

-

Carefully add deionized water to quench the excess sodium borohydride and precipitate the 9-hydroxyfluorene product.

-

Neutralize the solution with dilute hydrochloric acid.

-

Collect the white precipitate by vacuum filtration and wash it with cold deionized water.

Caption: Workflow for the Synthesis of 9-Hydroxyfluorene.

Swern Oxidation of 9-Hydroxyfluorene to 9-Fluorenone

This protocol provides a general procedure for the Swern oxidation, a mild method for oxidizing alcohols.

Materials:

-

9-Hydroxyfluorene

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane in a flask and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide in anhydrous dichloromethane to the cooled oxalyl chloride solution and stir for 5-10 minutes.

-

Add a solution of 9-hydroxyfluorene in anhydrous dichloromethane dropwise to the reaction mixture and stir for 15-20 minutes.

-

Add triethylamine to the flask to act as a base.

-

Allow the reaction mixture to warm to room temperature.

-

The work-up typically involves washing the reaction mixture with water and brine, followed by drying the organic layer and removing the solvent under reduced pressure to yield 9-fluorenone.

Fischer-Speier Esterification of 9-Hydroxyfluorene

This protocol outlines the esterification of 9-hydroxyfluorene with a generic carboxylic acid.

Materials:

-

9-Hydroxyfluorene

-

Carboxylic acid (e.g., acetic acid)

-

Acid catalyst (e.g., concentrated sulfuric acid, H₂SO₄)

-

Solvent (if necessary, e.g., toluene for azeotropic removal of water)

Procedure:

-

Combine 9-hydroxyfluorene and an excess of the carboxylic acid in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The work-up typically involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), followed by extraction of the ester into an organic solvent.

Biological Activity and Drug Development

9-Hydroxyfluorene has been identified as a dopamine transporter (DAT) inhibitor with an IC₅₀ value of 9 µM. The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thus regulating dopaminergic signaling. By inhibiting DAT, 9-hydroxyfluorene increases the extracellular concentration of dopamine. This mechanism of action is relevant for the development of therapeutic agents for conditions associated with dopamine dysregulation, such as Attention Deficit Hyperactivity Disorder (ADHD) and depression. It is also a major metabolite of a compound developed as a wake-promoting agent and exhibits wake-promoting activity in vivo.

Caption: Simplified schematic of 9-Hydroxyfluorene's inhibition of the Dopamine Transporter.

Conclusion

9-Hydroxyfluorene is a versatile molecule with well-defined physical and chemical properties. Its reactivity, particularly at the hydroxyl group, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. The spectral data provide clear markers for its identification and characterization. Furthermore, its biological activity

A Technical Guide to the Synthesis of Flurenol from 9-Fluorenone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the chemical synthesis of flurenol (9-hydroxyfluorene) from its precursor, 9-fluorenone. The primary focus is on the prevalent and efficient reduction methodologies, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to chemical research and development.

Introduction to this compound Synthesis

This compound, or 9-hydroxyfluorene, is an alcohol derivative of fluorene, characterized by a hydroxyl group at the bridging carbon (position 9).[1] It serves as a valuable intermediate in organic synthesis and is a metabolite of certain wakefulness-promoting agents.[2] The most common and practical route for synthesizing this compound is the reduction of the ketone 9-fluorenone. This transformation is typically achieved with high efficacy using chemical reducing agents.

The reduction of 9-fluorenone is a straightforward process that converts the yellow-colored ketone into the white, crystalline alcohol, this compound.[3][4] Several methods can accomplish this, with the most widely documented being the use of sodium borohydride due to its selectivity, ease of handling, and high yields.

Core Synthesis Methodologies

While various reducing agents can convert ketones to alcohols, the synthesis of this compound from 9-fluorenone is predominantly achieved through two main pathways: metal hydride reduction and transfer hydrogenation.

-

Sodium Borohydride (NaBH₄) Reduction : This is the most frequently cited method, valued for its mild reaction conditions and high chemoselectivity.[5] It effectively reduces aldehydes and ketones without affecting more robust functional groups like alkenes or alkynes.

-

Meerwein-Ponndorf-Verley (MPV) Reduction : This method utilizes an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol.[6][7] The reaction is highly chemoselective and proceeds via a six-membered ring transition state.[5][8]

-

Lithium Aluminum Hydride (LiAlH₄) Reduction : While a more powerful reducing agent than NaBH₄, LiAlH₄ can also be used for this conversion. However, its higher reactivity and need for strictly anhydrous conditions make NaBH₄ the more common choice for this specific synthesis.

This guide will focus on the most practical and well-documented method: Sodium Borohydride Reduction.

In-Depth Analysis: Sodium Borohydride Reduction

The reduction of 9-fluorenone using sodium borohydride is an exemplary reaction for demonstrating ketone reduction in organic synthesis, consistently providing high yields of 95-100%.[3][9]

Reaction Mechanism

The mechanism is a two-step process involving nucleophilic addition followed by protonation:[10][11]

-

Hydride Attack : The sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻).[11] The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of 9-fluorenone.[12] This breaks the carbon-oxygen π-bond, transferring the electrons to the oxygen atom and forming a tetra-coordinated alkoxide intermediate.[10]

-

Protonation : The negatively charged alkoxide intermediate is then protonated by a protic solvent, such as methanol or ethanol, or during an aqueous acid workup, to yield the final alcohol product, 9-fluorenol.[11][12]

A diagram illustrating the two-step mechanism for the reduction of 9-fluorenone to this compound.

Experimental Protocols

Multiple protocols exist for this synthesis, with minor variations in scale and solvent. Below are two representative, detailed procedures.

Protocol 1: Large-Scale Synthesis

This protocol is adapted from a procedure designed for undergraduate organic chemistry laboratories and is suitable for producing several grams of product.[3][4][9]

-

Dissolution : Dissolve 5.0 g of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker.

-

Reducing Agent Preparation : In a separate flask, freshly prepare the reducing solution by combining 0.4 g of sodium borohydride and 200 mg of sodium methoxide in 10 mL of methanol.[3][4]

-

Reaction : Add the reducing solution dropwise to the warm 9-fluorenone solution. A color change from yellow (9-fluorenone) to white/colorless (9-fluorenol) will be observed.[3][13] Allow the mixture to stand for 10-20 minutes.[4]

-

Precipitation : Precipitate the crude product by adding 50 mL of water to the reaction mixture.[3][4]

-

Neutralization & Isolation : Neutralize the solution with 0.1 M HCl. Collect the white precipitate by vacuum filtration and wash the solid with cold water to remove any inorganic salts.[3][4]

-

Drying : The crude product can be air-dried or dried in a vacuum oven. The resulting product is often sufficiently pure for characterization.[4]

Protocol 2: Microscale Synthesis with Reflux

This protocol is suitable for smaller quantities and includes a reflux step to ensure the reaction goes to completion.[14]

-

Initial Setup : Add 3 mL of a 0.185M solution of 9-fluorenone in methanol to a 25 mL round-bottom flask containing a stir bar.

-

Reduction : Add 7-9 drops of a 4.4M sodium borohydride solution to the flask and note the color change.

-

Quenching Excess Reagent : Carefully add 0.45 mL of 3M sulfuric acid dropwise to quench the excess sodium borohydride. Intense bubbling (hydrogen gas evolution) will occur initially.[14]

-

Reflux : Add an additional 3 mL of methanol and heat the mixture under reflux for 15 minutes.

-

Workup : Cool the flask and add ice chips and deionized water to precipitate the product. Let it cool for 5 minutes.[14]

-

Isolation and Washing : Collect the product via vacuum filtration. Wash the solid thoroughly with deionized water until the filtrate is neutral (check with pH paper).[14]

-

Purification : The crude product can be further purified by recrystallization from a methanol/water solvent system.[15]

A flowchart of the general experimental workflow for this compound synthesis via NaBH₄ reduction.

Quantitative Data

The following tables summarize key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 9-Fluorenone | 180.20 | Yellow solid | 486-25-9 |

| Sodium Borohydride | 37.83 | White solid | 16940-66-2 |

| This compound | 182.22 | White/off-white solid | 1689-64-1 |

Data sourced from PubChem and other chemical suppliers.[1][4][16][17][18]

Table 2: Reaction Parameters and Reported Yields

| Reducing System | Solvent | Reaction Time | Yield | Reference(s) |

| NaBH₄ / NaOMe | Ethanol / Methanol | 10-20 min | 95-100% (crude) | [3],[4],[9] |

| NaBH₄ | Methanol | ~15 min (swirling) | 71% (purified) | [15] |

| NaBH₄ | Methanol | 15 min (reflux) | Not specified | [14] |

Table 3: Physical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Melting Point | 153 °C (crude) | [3],[4],[9] |

| 152-155 °C | [1] | |

| TLC Rf Value | 0.56 (30% Acetone/Hexane) | [9],[19] |

| Molecular Ion (MS) | m/z = 182 | [20],[21] |

| ¹H NMR (DMSO) | Aromatic: 7.2-8.0 ppm; -CH: 5.5 ppm; -OH: 4.7 ppm | [22] |

Purification of this compound

While the crude product obtained from the sodium borohydride reduction is often of high purity, further purification can be achieved to remove unreacted 9-fluorenone and inorganic salts.[3][23]

-

Recrystallization : This is the most common and effective method for purifying this compound.[15][23] A mixed solvent system, such as methanol and water, is often employed. The crude solid is dissolved in a minimum amount of hot methanol, and water is added until the solution becomes cloudy. Upon slow cooling, pure this compound crystallizes out, leaving impurities in the mother liquor.[14][15]

-

Washing : Thoroughly washing the filtered solid with cold deionized water is crucial to remove water-soluble inorganic byproducts from the neutralization step.[3][4]

-

Column Chromatography : For achieving very high purity, silica gel column chromatography can be used. A solvent system like hexanes and acetone (e.g., 70:30) can effectively separate the more polar this compound from the less polar 9-fluorenone.[24] The progress can be monitored by Thin-Layer Chromatography (TLC).[25]

Conclusion

The synthesis of this compound from 9-fluorenone via sodium borohydride reduction is a robust, high-yielding, and reliable method suitable for various scales of production. The procedure is characterized by its operational simplicity, mild conditions, and the high purity of the resulting product. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement and adapt this synthesis for their specific applications.

References

- 1. Fluorenol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 7. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. A synthesis of 9-fluorenol: Sodium borohydride reduction of 9-fluorenone - ProQuest [proquest.com]

- 10. homework.study.com [homework.study.com]

- 11. brainly.com [brainly.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 15. Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols - Edubirdie [edubirdie.com]

- 16. brainly.com [brainly.com]

- 17. chegg.com [chegg.com]

- 18. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. brainly.com [brainly.com]

- 21. 9H-Fluoren-9-ol [webbook.nist.gov]

- 22. aiinmr.com [aiinmr.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. DSpace [open.bu.edu]

A Comprehensive Technical Guide to the Solubility of Flurenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol, also known as 9-hydroxyfluorene, is a derivative of the polycyclic aromatic hydrocarbon fluorene. Its unique chemical structure, featuring a hydroxyl group on a large non-polar backbone, governs its solubility characteristics, which are critical for its application in synthesis, purification, and formulation. This technical guide provides a thorough overview of the solubility of this compound in various organic solvents. While precise quantitative solubility data is not extensively available in public literature, this guide compiles the existing qualitative information, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for such experiments.

Introduction

This compound (9-hydroxyfluorene) is a white to off-white crystalline solid with the chemical formula C₁₃H₁₀O.[1][2] It is structurally related to fluorene, with a hydroxyl group at the 9-position, which significantly influences its physical and chemical properties, including its solubility.[1] Understanding the solubility of this compound in different organic solvents is paramount for researchers and professionals in drug development and materials science for tasks such as reaction medium selection, design of purification processes like recrystallization, and the preparation of formulations.

Solubility Profile of this compound

The solubility of a compound is influenced by the principle of "like dissolves like." this compound possesses both a large, non-polar aromatic fluorene backbone and a polar hydroxyl group capable of hydrogen bonding. This dual nature results in varied solubility across different classes of organic solvents.

Qualitative Solubility Data

Based on available literature, the solubility of this compound in common organic solvents can be qualitatively described as follows. This information is summarized in Table 1 for easy reference.

| Organic Solvent | Solvent Class | Qualitative Solubility | Reference(s) |

| Methanol | Polar Protic | Slightly Soluble | [1][3] |

| Ethanol | Polar Protic | Soluble | [1] |

| Chloroform | Chlorinated | Slightly Soluble | [1][3] |

| Acetone | Polar Aprotic | Soluble | [1] |

| Diethyl Ether | Ether | Soluble | [1] |

| Water | Polar Protic | Insoluble | [1][3] |

Table 1: Qualitative Solubility of this compound in Various Solvents

The presence of the hydroxyl group allows for hydrogen bonding with protic solvents like ethanol, contributing to its solubility. In aprotic polar solvents like acetone, dipole-dipole interactions play a significant role. Its solubility in slightly polar solvents like chloroform is likely due to a combination of dipole and induced-dipole interactions with the large aromatic system. As expected, this compound is insoluble in water due to the dominance of its non-polar carbocyclic structure.[1][3]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, the sample can be centrifuged, and the clear supernatant used.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification of this compound:

-

Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mass fraction.

-

Report the temperature at which the solubility was determined.

-

The logical workflow for this experimental protocol is illustrated in the following diagram:

Factors Influencing Solubility

Several factors can affect the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This relationship is important for processes like recrystallization.

-

Solvent Polarity: As indicated by the qualitative data, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the aromatic system and the hydroxyl group of this compound will be a better solvent.

-

Purity of this compound: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

References

Flurenol Stability Under Laboratory Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Flurenol (also known as 9-hydroxyfluorene) under various laboratory conditions. Understanding the stability profile of this compound is critical for its handling, storage, and application in research and drug development. This document outlines its degradation pathways, provides detailed experimental protocols for stability assessment, and summarizes available stability data.

Executive Summary

Physicochemical Properties

A brief summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀O |

| Molar Mass | 182.22 g/mol |

| Appearance | Off-white crystalline powder[1] |

| Melting Point | 152-155 °C[1][2] |

| Solubility in Water | Practically insoluble[1] |

| LogP | 2.4 |

Stability Profile and Degradation Pathways

This compound's stability is compromised under several stress conditions, leading to the formation of specific degradation products. The primary degradation pathways are oxidation and acid-catalyzed dehydration.[3]

Acidic Conditions

Under acidic conditions, this compound can undergo dehydration, which may lead to the formation of bifluorenylidene through a dimerization-like process, especially at elevated temperatures.[3]

Basic Conditions

In basic environments, the hydroxyl group of this compound can be deprotonated. This increases its susceptibility to oxidation, potentially leading to the formation of 9-fluorenone. The rate of degradation is dependent on the base strength, temperature, and the presence of oxygen.[3]

Oxidative Conditions

As a secondary alcohol, this compound is readily oxidized to its corresponding ketone, 9-fluorenone. This is a common reaction in the presence of oxidizing agents like hydrogen peroxide.[3]

Thermal and Photolytic Conditions

This compound exhibits sensitivity to heat and light. Thermal stress can induce degradation, and exposure to UV/Vis light can lead to photolytic degradation, with 9-fluorenone being a likely product.[3]

The major degradation pathways of this compound are illustrated in the diagram below.

References

The Biological Activity of 9-Hydroxyfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyfluorene, a hydroxylated derivative of the polycyclic aromatic hydrocarbon fluorene, has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. Its core biological activity is primarily characterized by its interaction with the central nervous system, specifically as an inhibitor of the dopamine transporter (DAT). This guide provides a comprehensive overview of the known biological activities of 9-hydroxyfluorene, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling and metabolic pathways. While numerous derivatives of 9-hydroxyfluorene have been synthesized and evaluated for a broad range of therapeutic applications, including anticancer and anti-estrogenic activities, this document will focus on the biological profile of the parent compound.

Core Biological Activity: Dopamine Transporter Inhibition

The most well-documented biological activity of 9-hydroxyfluorene is its ability to inhibit the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] By blocking DAT, 9-hydroxyfluorene increases the extracellular concentration of dopamine, thereby modulating dopaminergic neurotransmission. This mechanism of action is shared by various therapeutic agents, including those used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy, as well as substances of abuse.[1] 9-Hydroxyfluorene's potential as a wake-promoting agent has been noted, and it is also a major metabolite of other compounds developed for this purpose.[2]

Quantitative Data: Dopamine Transporter Inhibition

The inhibitory potency of 9-hydroxyfluorene on the dopamine transporter has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Target | Assay Type | Value (IC50) | Reference |

| Dopamine Transporter (DAT) | In vitro inhibition assay | 9 µM | [2] |

Metabolic Pathways of 9-Hydroxyfluorene

The metabolism of 9-hydroxyfluorene is a critical aspect of its biological activity and clearance. In vitro studies using liver microsomes have shown that 9-hydroxyfluorene can be metabolized by cytochrome P450 (CYP450) enzymes. The primary metabolic transformation is the oxidation of the hydroxyl group to form 9-fluorenone.[3] This conversion is part of a metabolic equilibrium, where 9-fluorenone can also be reduced back to 9-hydroxyfluorene.[3] Bacterial degradation pathways of fluorene often involve the initial formation of 9-hydroxyfluorene, which is then further metabolized.[1][4][5]

Figure 1: Metabolic pathway of 9-hydroxyfluorene.

Signaling Pathway: Dopamine Transporter Inhibition

The inhibitory action of 9-hydroxyfluorene on the dopamine transporter directly impacts synaptic dopamine levels, leading to enhanced stimulation of postsynaptic dopamine receptors. This modulation of dopaminergic signaling underlies its potential pharmacological effects.

Figure 2: Mechanism of dopamine transporter (DAT) inhibition by 9-hydroxyfluorene.

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 9-hydroxyfluorene for the dopamine transporter.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428.

-

Non-specific binding control: GBR 12909 or cocaine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

9-Hydroxyfluorene stock solution (in DMSO).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of a high concentration of a known DAT inhibitor (for non-specific binding).

-

50 µL of varying concentrations of 9-hydroxyfluorene.

-

50 µL of [³H]WIN 35,428.

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the 9-hydroxyfluorene concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine Uptake Assay

This protocol measures the functional inhibition of dopamine uptake by 9-hydroxyfluorene in cells expressing DAT.

Materials:

-

Cells stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells.

-

Radiolabeled dopamine: [³H]Dopamine.

-

Uptake Buffer.

-

Non-specific uptake control: A potent DAT inhibitor like nomifensine.

-

9-Hydroxyfluorene stock solution (in DMSO).

-

Cell lysis buffer (e.g., 1% SDS).

-

Scintillation counter.

Procedure:

-

Cell Plating: Plate hDAT-expressing cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of 9-hydroxyfluorene or a non-specific uptake control for 10-20 minutes at 37°C.

-

Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of specific uptake against the logarithm of the 9-hydroxyfluorene concentration and fitting the data to a non-linear regression curve.

Figure 3: Experimental workflows for DAT inhibition assays.

Other Reported Biological Activities

While the primary focus of research on 9-hydroxyfluorene has been on its DAT inhibitory activity, some studies have explored other potential biological effects, often in the context of its derivatives.

-

Anticancer Activity: While numerous fluorene and 9-fluorenone derivatives have been investigated for their anticancer properties, there is limited quantitative data on the cytotoxic effects of 9-hydroxyfluorene itself against cancer cell lines.

-

Anti-Estrogenic Activity: Similar to its anticancer profile, the anti-estrogenic activity has been more extensively studied for derivatives of 9-hydroxyfluorene, such as fluorene-9-bisphenol (BHPF), which has demonstrated anti-estrogenic effects.[6] Direct quantitative data for 9-hydroxyfluorene's activity at estrogen receptors is not widely reported.

-

Anti-Inflammatory Activity: The anti-inflammatory potential of 9-hydroxyfluorene is not well-characterized. Research in this area has also predominantly focused on its derivatives.

Conclusion

9-Hydroxyfluorene is a pharmacologically active molecule with a well-established role as a dopamine transporter inhibitor. This activity forms the basis of its potential as a CNS-active agent. Its metabolism, primarily through oxidation to 9-fluorenone, is a key determinant of its pharmacokinetic profile. While its derivatives have shown promise in diverse therapeutic areas such as oncology and endocrinology, the biological activities of the parent 9-hydroxyfluorene molecule in these areas remain less defined. Further research is warranted to fully elucidate the complete pharmacological and toxicological profile of 9-hydroxyfluorene. This guide provides a foundational understanding for researchers and drug development professionals working with this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolism of alcohol and ketone by cytochrome P-450 oxygenase: fluoren-9-ol in equilibrium with fluoren-9-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorene-9-bisphenol is anti-estrogenic | Food Packaging Forum [foodpackagingforum.org]

Flurenol as a Metabolite of Fluorene Degradation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of flurenol (9-hydroxyfluorene), a key metabolite in the degradation of the polycyclic aromatic hydrocarbon (PAH) fluorene. This document details the microbial biodegradation pathways of fluorene, the enzymatic processes involved, and the analytical methods for quantification. Furthermore, it bridges the gap between environmental microbiology and drug development by discussing the human metabolism of fluorene derivatives, the pharmacological potential of this compound, and the cellular signaling pathways affected by these compounds.

Microbial Degradation of Fluorene to this compound

Fluorene, a persistent environmental pollutant, can be biodegraded by a variety of microorganisms, including bacteria and fungi. A common initial step in these degradation pathways is the oxidation of fluorene to 9-fluorenol.

Aerobic Degradation Pathways

Under aerobic conditions, microorganisms employ oxygenases to initiate the breakdown of fluorene. The most frequently reported pathway begins with the oxidation of the C-9 position of the five-membered ring.

A primary pathway involves the monooxygenation of fluorene at the C-9 position to yield 9-fluorenol.[1] This is followed by the dehydrogenation of 9-fluorenol to 9-fluorenone.[1] From 9-fluorenone, the degradation pathway can diverge depending on the microbial species. In some bacteria, such as Pseudomonas sp. strain F274, a dioxygenase attacks the aromatic ring adjacent to the carbonyl group, leading to the formation of an angular diol, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone.[1] Subsequent ring cleavage and further metabolism can lead to the formation of phthalic acid.[1]

In other microorganisms, such as Arthrobacter sp., dioxygenases can attack the aromatic rings at the 1,2 or 3,4 positions, leading to different downstream metabolites.[2] However, the initial oxidation to 9-fluorenol and 9-fluorenone remains a key route.[2]

Diagram of the Initial Steps of Aerobic Fluorene Degradation

Caption: Initial enzymatic steps in the aerobic biodegradation of fluorene.

Key Enzymes in this compound Formation

The biotransformation of fluorene to this compound is primarily catalyzed by:

-

Fluorene Monooxygenase: This enzyme incorporates one atom of molecular oxygen into the fluorene molecule at the C-9 position to form 9-fluorenol.

-

9-Hydroxyfluorene Dehydrogenase: This enzyme catalyzes the oxidation of the hydroxyl group of 9-fluorenol to a ketone group, forming 9-fluorenone.[1]

Quantitative Analysis of Fluorene Degradation

The efficiency of fluorene degradation and the production of this compound can be quantified using various analytical techniques. The following tables summarize key quantitative data from published studies.

Table 1: Fluorene Degradation Rates and Kinetic Parameters

| Microorganism/System | Initial Fluorene Conc. (mg/L) | Degradation Rate/Efficiency | Kinetic Parameters | Reference |

| Pseudomonas aeruginosa RS1 | 25-500 | Specific growth rate (µ): 0.32–0.57 day⁻¹ | - | [3] |

| Pseudomonas putida ATCC 17514 | 100 | 0.8 ± 0.07 mg L⁻¹ h⁻¹ | - | [3] |

| Mixed Culture | Variable | - | kmax: 3.20×10⁻⁴ h⁻¹, Ks: 126 µg L⁻¹ | [4] |

| Arthrobacter sp. F101 | Not specified | ~7.4% transformed to 9-fluorenol, 9-fluorenone, and 4-hydroxy-9-fluorenone | - | [5] |

Table 2: Enzyme Kinetics for a Dioxygenase in Pseudomonas sp. SMT-1

| Enzyme | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Reference |

| 4921 Dioxygenase | 25.99 µM min⁻¹ | 0.77 U mg⁻¹ | 7.5 | 25 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of fluorene degradation and this compound analysis.

Microbial Degradation of Fluorene in Liquid Culture

This protocol describes a general procedure for assessing the ability of a microbial strain to degrade fluorene.

Workflow for Microbial Degradation Assay

Caption: Workflow for a typical fluorene biodegradation experiment.

Protocol:

-

Prepare Mineral Salts Medium (MSM): A typical MSM formulation includes (per liter of distilled water): 5.2 g K₂HPO₄, 3.7 g KH₂PO₄, 2.0 g NH₄Cl, 0.2 g MgSO₄·7H₂O, and 1 ml of a trace element solution. Sterilize by autoclaving.

-

Prepare Inoculum: Grow the microbial strain in a suitable nutrient-rich medium to the mid-logarithmic phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile MSM to remove any residual growth medium. Resuspend the cells in a small volume of MSM. This is the "washed-cell suspension".

-

Experimental Setup: In sterile flasks, add a defined volume of MSM. Add fluorene (typically from a stock solution in a solvent like acetone, which is then allowed to evaporate) to the desired final concentration (e.g., 50-100 mg/L). Inoculate the flasks with the washed-cell suspension. Include control flasks (e.g., no inoculum, no fluorene).

-

Incubation: Incubate the flasks under appropriate conditions of temperature and agitation (e.g., 30°C, 150 rpm).

-

Sampling and Extraction: At regular time intervals, withdraw aliquots from the cultures. Extract the entire sample or a centrifuged supernatant with an equal volume of a solvent like ethyl acetate or dichloromethane.

-

Analysis: Analyze the organic extracts for the disappearance of fluorene and the appearance of metabolites like this compound using HPLC or GC-MS.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV or fluorescence detector.

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Detection: Fluorene and its metabolites can be detected by their UV absorbance, typically around 254 nm. For higher sensitivity, fluorescence detection can be employed.

-

Quantification: A standard curve is generated using known concentrations of fluorene and this compound to quantify their amounts in the experimental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The extracted metabolites are often derivatized (e.g., silylation) to increase their volatility.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Separation: A capillary column (e.g., HP-5MS) is used to separate the compounds.

-

Identification: The mass spectrometer provides mass spectra of the separated compounds, which can be compared to libraries of known spectra for identification.

-

Quantification: By using an internal standard and creating a calibration curve, the concentration of this compound and other metabolites can be determined.

Relevance to Drug Development

The study of fluorene metabolism is not limited to environmental applications. The fluorene scaffold is a privileged structure in medicinal chemistry, and understanding its biotransformation is crucial for drug development.

Human Metabolism of Fluorene Derivatives

The initial steps of microbial degradation of fluorene, particularly the oxidation to 9-fluorenol, can be analogous to Phase I metabolism in humans, which is primarily carried out by cytochrome P450 enzymes in the liver. Studies using human liver microsomes are essential to investigate the metabolic fate of fluorene-based drug candidates. These in vitro systems help predict in vivo metabolism, identify potential drug-drug interactions, and characterize the formation of potentially active or toxic metabolites.

Pharmacological Activity of this compound

This compound itself has been investigated for its biological activity. It is a weak dopamine reuptake inhibitor with an IC₅₀ of 9 µM.[7] This activity is noteworthy as this compound has been identified as a metabolite of a wakefulness-promoting agent, suggesting it may contribute to the parent drug's efficacy.[7]

Table 3: Pharmacological Activity of this compound

| Target | Activity | IC₅₀ | Reference |

| Dopamine Transporter (DAT) | Reuptake Inhibition | 9 µM | [7] |

Fluorene Derivatives as Therapeutic Agents

The fluorene chemical structure is a versatile scaffold for the development of new drugs with a wide range of therapeutic applications, including:

-

Anticancer Agents: Some fluorene derivatives have been shown to induce apoptosis in cancer cells.[8]

-

Anti-inflammatory and Antifungal Agents: The rigid structure of fluorene allows for the design of compounds that can interact with specific biological targets to elicit anti-inflammatory or antifungal responses.[9]

Cellular Signaling Pathways

Fluorene and its derivatives can exert their biological effects by modulating various intracellular signaling pathways.

MAPK/ERK and PI3K/Akt Signaling Pathways

Some fluorene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress can, in turn, affect key signaling pathways that regulate cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. The inhibition of these pro-survival pathways can contribute to the anticancer effects of these compounds.

Diagram of Fluorene Derivative-Induced Apoptosis Signaling

Caption: A simplified model of signaling pathways affected by some fluorene derivatives.

AC/cAMP/PKA Signaling Pathway

Fluorene-9-bisphenol (BHPF), a derivative of fluorene, has been shown to inhibit the production of steroid hormones in human adrenocortical carcinoma cells. This effect was linked to the inhibition of the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. Specifically, BHPF exposure led to decreased AC activity, reduced intracellular cAMP levels, and lower PKA activity.

Conclusion

This compound is a central metabolite in the microbial degradation of fluorene, formed through the action of monooxygenases. The study of these degradation pathways provides valuable insights into bioremediation strategies for PAH-contaminated environments. Importantly, the biotransformation of the fluorene scaffold is also of significant interest to drug development professionals. This compound exhibits pharmacological activity as a dopamine reuptake inhibitor, and the broader class of fluorene derivatives holds promise for the development of new therapeutics. Understanding the interaction of these compounds with key cellular signaling pathways, such as the MAPK/ERK, PI3K/Akt, and cAMP/PKA pathways, is crucial for elucidating their mechanisms of action and advancing their potential clinical applications. This guide provides a foundational overview for researchers in both environmental science and pharmacology, highlighting the interconnectedness of these fields in the study of fluorene and its metabolites.

References

- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Flurenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Flurenol (9-hydroxyfluorene), a compound noted for its activity as a dopamine reuptake inhibitor. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition and visualizations of relevant biochemical and analytical workflows.

Spectroscopic Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Description |

| 7.62 | Aromatic Proton |

| 7.61 | Aromatic Proton |

| 7.37 | Aromatic Proton |

| 7.30 | Aromatic Proton |

| 5.52 | Methine Proton (C-9) |

| 1.98 | Hydroxyl Proton |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| ~120-150 | Aromatic Carbons |

| ~60-80 | Carbinol Carbon (C-9) |

Note: Specific peak assignments for all aromatic carbons were not available in the cited literature. The ranges are typical for this class of compound.

Table 3: Mass Spectrometry (GC-MS) Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 183.0 | 12.1 |

| 182.0 (Molecular Ion) | 90.1 |

| 181.0 | 100.0 |

| 180.0 | 7.3 |

| 166.0 | 4.0 |

| 165.0 | 12.6 |

| 164.0 | 3.0 |

| 163.0 | 3.9 |

| 153.0 | 19.0 |

| 152.0 | 24.8 |

| 151.0 | 7.2 |

| 76.0 | 3.8 |

Ionization Method: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopy Peak Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3200 | O-H stretch (alcohol) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1600-1450 | C=C stretch (aromatic ring) |

| ~1260-1000 | C-O stretch (alcohol) |

Note: The IR peak data is characteristic for the functional groups present in this compound. Specific peak values can vary slightly based on the sampling method.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-25 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

2.2. Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Place a small amount (a few milligrams) of solid this compound powder directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

After analysis, clean the ATR crystal and press arm thoroughly.

-

2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A GC-MS system with an electron ionization (EI) source.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2]

-

Ensure the sample is fully dissolved and free of any particulate matter. If necessary, centrifuge or filter the solution.[3]

-

Transfer the solution to a 1.5 mL glass autosampler vial.[2]

-

-

Data Acquisition:

-

Set the GC-MS parameters. A typical setup might include:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Source Temperature: ~230 °C

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 500.

-

-

Inject 1 µL of the sample solution into the GC.

-

The compound will be separated from the solvent and any impurities on the GC column based on its volatility and interaction with the stationary phase.

-

As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance. The resulting mass spectrum can then be analyzed.

-

Mandatory Visualizations

3.1. Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like this compound.

3.2. Signaling Pathway: Dopamine Reuptake Inhibition

This compound functions as a dopamine reuptake inhibitor. This mechanism is crucial for its wakefulness-promoting effects. The diagram below illustrates this process at the neuronal synapse.

References

Toxicological Profile of Flurenol and Its Derivatives on Aquatic Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol and its derivatives, such as this compound-butyl and Chlorthis compound-methyl, are synthetic plant growth regulators classified as morphactins. While their primary use is in agriculture to control plant morphogenesis, their potential impact on non-target aquatic ecosystems is a critical area of environmental toxicology. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its related compounds on aquatic life. Due to a significant lack of publicly available quantitative toxicity data for this compound and this compound-butyl, this guide focuses on the more extensively documented derivative, Chlorthis compound methyl ester (CME). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the ecotoxicological profile of these compounds, identifying data gaps, and guiding future research.

Introduction

This compound and its chemical relatives are derived from fluorene-9-carboxylic acid and are recognized for their ability to inhibit and modify plant development.[1][2] Their mode of action in plants involves interference with auxin transport, leading to a disruption of normal growth processes such as germination, sprouting, and internode elongation.[1][3] While effective as herbicides, the introduction of these compounds into aquatic environments through runoff or spray drift raises concerns about their potential effects on non-target aquatic organisms. This guide synthesizes the available acute and chronic toxicity data, discusses what is known about the mechanism of action in aquatic species, and outlines the standard experimental protocols relevant to the cited data.

Ecotoxicological Profile

The ecotoxicological data for this compound and its derivatives on aquatic life are limited. The most comprehensive quantitative data available is for Chlorthis compound methyl ester (CME).

This compound

Quantitative toxicity data for this compound on aquatic organisms are scarce in publicly accessible literature. However, it is classified as "Toxic to aquatic life with long lasting effects" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] One safety data sheet indicates that no data is available for toxicity to daphnia and other aquatic invertebrates.[5]

This compound-butyl

Chlorthis compound methyl ester (CME)

The U.S. Environmental Protection Agency (EPA) provides aquatic life benchmarks for CME, which indicate a range of toxicity across different aquatic species.[6] Acute toxicity data for the water flea suggest that CME is moderately toxic to freshwater invertebrates.[7]

Table 1: Acute and Chronic Toxicity of Chlorthis compound methyl ester (CME) to Aquatic Organisms [6]

| Trophic Level | Species | Endpoint | Value (µg/L) | Test Duration |

| Freshwater Vertebrates | ||||

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 810 | 96 hours | |

| Freshwater Invertebrates | ||||

| Daphnia magna (Water Flea) | EC50 | 3,745 | 48 hours | |

| Aquatic Plants | ||||

| Lemna gibba (Duckweed) | EC50 | 7,800 | 7 days |

Mechanism of Action in Aquatic Life

The precise toxicological signaling pathways of this compound and its derivatives in aquatic organisms have not been fully elucidated. However, their classification as morphactins provides some insight into their potential mechanisms. Morphactins are known to interfere with hormonal signaling in plants.[1]

Research on a related compound, fluorene-9-bisphenol (BHPF), has demonstrated that it can act as an endocrine disruptor in fish. In female zebrafish (Danio rerio), BHPF was shown to damage 17β-estradiol synthesis by down-regulating key genes, leading to the masculinization of courtship behavior.[8] This suggests a potential mechanism of action for this compound and its derivatives in fish could involve disruption of steroid hormone signaling pathways. Such endocrine-disrupting effects can lead to reproductive impairment and other adverse developmental outcomes in exposed fish populations.[9]

The following diagram illustrates a hypothesized mechanism of endocrine disruption in fish based on the action of related fluorene compounds.

Caption: Hypothesized endocrine disruption pathway of this compound in fish.

Experimental Protocols

The toxicity data for Chlorthis compound methyl ester cited by the U.S. EPA were generated following standardized test guidelines from the Office of Chemical Safety and Pollution Prevention (OCSPP). The following sections provide an overview of the methodologies for the key experiments.

Acute Fish Toxicity Test (OCSPP 850.1075)

This test is designed to determine the median lethal concentration (LC50) of a substance to freshwater and saltwater fish over a 96-hour exposure period.

-

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) for cold water fish and Bluegill Sunfish (Lepomis macrochirus) for warm water fish.

-

Exposure System: The test can be conducted under static, semi-static (static-renewal), or flow-through conditions.

-

Test Duration: 96 hours.

-

Test Concentrations: A control group and at least five geometrically spaced test concentrations are used.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physiological responses are also noted.

-

Water Quality: Temperature, pH, and dissolved oxygen are monitored regularly.

-

Endpoint: The 96-hour LC50, which is the concentration estimated to be lethal to 50% of the test organisms, is calculated.

The following diagram outlines the general workflow for an acute fish toxicity test.

Caption: Workflow for OCSPP 850.1075 Acute Fish Toxicity Test.

Acute Aquatic Invertebrate Toxicity Test (Based on OECD 202)

This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna, over a 48-hour period.

-

Test Organism: Daphnia magna, neonates less than 24 hours old.

-

Exposure System: Static.

-

Test Duration: 48 hours.

-

Test Concentrations: A control and a series of at least five test concentrations.

-

Observations: Immobilization (inability to swim) is recorded at 24 and 48 hours.

-

Endpoint: The 48-hour EC50, the concentration that causes immobilization in 50% of the daphnids, is determined.

Aquatic Plant Toxicity Test Using Lemna spp. (OCSPP 850.4400)

This test assesses the effect of a substance on the growth of the aquatic plant Lemna gibba or Lemna minor.

-

Test Organism: Lemna gibba or Lemna minor, typically starting with colonies of 3-4 fronds.

-

Exposure System: Static, semi-static, or flow-through. The data for CME was from a 7-day test.

-

Test Duration: 7 days.

-

Test Concentrations: A control group and a minimum of five test concentrations.

-

Observations: The number of fronds is counted at the beginning and end of the test. Other indicators of phytotoxicity such as changes in plant appearance can also be recorded.

-

Endpoint: The 7-day EC50 for growth inhibition (based on frond count) is calculated.

Conclusion and Future Directions

The available data indicates that Chlorthis compound methyl ester, a derivative of this compound, exhibits moderate acute toxicity to a range of aquatic organisms. However, a significant data gap exists for the parent compound, this compound, and its butyl ester. While GHS classifications suggest they are harmful to aquatic life, the lack of quantitative data (LC50 and EC50 values) prevents a thorough risk assessment.

Furthermore, while the mode of action as an endocrine disruptor is a plausible hypothesis based on related compounds, further research is needed to elucidate the specific toxicological pathways of this compound and its derivatives in aquatic fauna. Future research should prioritize:

-

Conducting standardized acute and chronic toxicity tests on this compound and this compound-butyl with a variety of aquatic organisms.

-

Investigating the potential for these compounds to act as endocrine disruptors in fish and invertebrates, including assessments of hormonal changes and reproductive endpoints.

-

Elucidating the specific molecular signaling pathways affected by these morphactins in non-target aquatic species.

Addressing these data gaps is crucial for a comprehensive understanding of the environmental risks posed by this compound and for the development of appropriate regulatory measures to protect aquatic ecosystems.

References

- 1. Role and mode of action of morphactins,.pptx [slideshare.net]

- 2. sanjaygowda.com [sanjaygowda.com]

- 3. Buy this compound | 467-69-6 [smolecule.com]

- 4. This compound | C14H10O3 | CID 10087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 467-69-6 Name: this compound [xixisys.com]

- 6. epa.gov [epa.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. The masculinization steroid milieu caused by fluorene-9-bisphenol disrupts sex-typical courtship behavior in female zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hormone-mimicking chemicals harm fish now—and their unexposed offspring later - EHN [ehn.org]

The Dual Identity of Flurenol: A Technical Guide to the History and Discovery of a Eugeroic and a Morphactin

For Immediate Release

This technical guide provides an in-depth exploration of the history, discovery, and properties of two distinct chemical entities known by the common name "Flurenol." Directed at researchers, scientists, and drug development professionals, this document elucidates the separate paths of 9-Hydroxyfluorene, a potential wakefulness-promoting agent, and this compound (also known as Flurecol), a plant growth regulator. This guide details their respective mechanisms of action, key experimental findings, and the protocols used to uncover their unique biological effects.

Part 1: 9-Hydroxyfluorene - A Eugeroic Candidate

9-Hydroxyfluorene, also referred to as 9-Fluorenol or Hydrafinil, is an alcohol derivative of fluorene. Its investigation as a potential eugeroic (wakefulness-promoting agent) stems from research into successors for the drug modafinil.

History and Discovery

The interest in 9-Hydroxyfluorene's eugeroic properties arose from studies conducted by the pharmaceutical company Cephalon in their search for a next-generation wake-promoting agent. Researchers developed a series of fluorene-derived compounds and, through extensive pharmacokinetic studies, discovered that the wakefulness-promoting activity of one potent analog was likely attributable to its active metabolite, which was identified as 9-Hydroxyfluorene.[1] A study found that a fluorenol derivative was 39% more effective than modafinil at promoting wakefulness in mice over a four-hour period.[2]

Mechanism of Action

9-Hydroxyfluorene functions as a weak dopamine reuptake inhibitor.[3][4] By blocking the dopamine transporter (DAT), it increases the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This mechanism is believed to be responsible for its wakefulness-promoting effects.

Quantitative Data

The following table summarizes the key quantitative findings related to the biological activity of 9-Hydroxyfluorene.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (Dopamine Reuptake Inhibition) | 9 µM | Human Dopamine Transporter (hDAT) | [3][4] |

| Comparative IC₅₀ (Modafinil) | 3.70 µM | Human Dopamine Transporter (hDAT) | [2] |

| Wakefulness Promotion vs. Modafinil | 39% more effective | Mice | [2] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Objective: To determine the dose-dependent inhibition of [³H]dopamine uptake by 9-Hydroxyfluorene in cells stably expressing the human dopamine transporter (hDAT).

Materials and Reagents:

-

Cell Line: Human Embryonic Kidney (HEK 293) or Chinese Hamster Ovary (CHO) cells stably expressing hDAT.

-

Radioligand: [³H]dopamine.

-

Assay Buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.25 mM CaCl₂, 1.5 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4).

-

Non-specific Uptake Control: A high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).

-

Test Compound: 9-Hydroxyfluorene dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Counter.

Procedure:

-

Cell Culture: Plate the hDAT-expressing cells in 96-well plates and grow to confluency.

-

Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of 9-Hydroxyfluorene or vehicle control for 20 minutes at 25°C.[5]

-

Initiation of Uptake: Add [³H]dopamine (final concentration of ~50 nM) to each well and incubate for an additional 10 minutes at 25°C.[5]

-

Termination of Uptake: Rapidly aspirate the buffer and wash the cells three times with ice-cold assay buffer to remove extracellular [³H]dopamine.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

-

Quantification: Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.[5]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 9-Hydroxyfluorene relative to the specific uptake (total uptake minus non-specific uptake). Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

This protocol is used to assess the wake-promoting effects of a compound in mice by monitoring their brain activity (electroencephalogram, EEG) and muscle tone (electromyogram, EMG).

Objective: To measure the dose-dependent effects of 9-Hydroxyfluorene on the duration of wakefulness in mice.

Procedure:

-

Surgical Implantation: Surgically implant EEG and EMG electrodes in mice under anesthesia. Allow for a recovery period of at least 3 weeks.[6]

-

Acclimatization: Acclimate the mice to the recording chambers with free access to food and water.

-

Baseline Recording: Record baseline EEG and EMG data for a 24-hour period to establish the normal sleep-wake cycle.

-

Compound Administration: Administer 9-Hydroxyfluorene or vehicle control at various doses.

-

Data Recording: Continuously record EEG and EMG data for a specified period (e.g., 4-8 hours) post-administration.